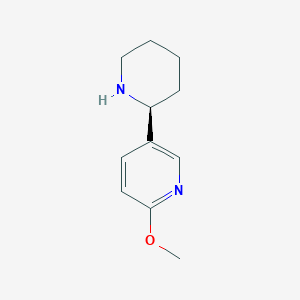

5-((2S)(2-Piperidyl))-2-methoxypyridine

説明

“5-((2S)(2-Piperidyl))-2-methoxypyridine” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

The empirical formula of a similar compound, “5-((2S)-2-Piperidyl)pyridine-2-carboxylic acid”, is C11H14N2O2 . The molecular weight is 206.24 . The SMILES string is OC(=O)c1ccc(cn1)[C@@H]2CCCCN2 .Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用

Synthesis and Characterization

5-((2S)(2-Piperidyl))-2-methoxypyridine derivatives have been synthesized and characterized through various methods. For instance, a study reported the successful synthesis of 2-methoxypyridine-3-carbonitrile derivatives with aryl substituents, which were further evaluated for their cytotoxic activities against cancer cell lines such as HepG2, DU145, and MBA-MB-231. Some of these compounds demonstrated promising antiproliferative effects, showcasing the potential of 2-methoxypyridine derivatives in cancer research (Al‐Refai et al., 2019).

Pharmacological Applications

Another study focused on the design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, leading to the identification of a compound as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. This compound showed significant tumor growth inhibition in preclinical models, indicating its potential as a therapeutic agent in oncology (Li et al., 2013).

Chemical Synthesis Techniques

Efficient synthesis methods for 5-functionalized 2-methoxypyridines have been developed, demonstrating the versatility of magnesium 'ate' complexes as key reagents. This methodology facilitates the synthesis of complex organic compounds, potentially expanding the utility of 2-methoxypyridine derivatives in various chemical syntheses (Sośnicki, 2009).

Advanced Material Development

Research in the field of new materials has also utilized 2-methoxypyridine derivatives. A novel squaric acid derivative based on 5-amino-2-methoxypyridin ester amide showed second-order nonlinear optical (NLO) applications, both in solution and bulk. This compound exhibited a pseudo-layer structure with potential applications in NLO devices (Kolev et al., 2008).

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and development in this field.

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been reported to exhibit a variety of pharmacological activities

Biochemical Pathways

It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It’s known that the pharmacokinetics of piperidine derivatives can exhibit marked individual variability . This variability can impact the bioavailability of the compound and therefore dosage must be titrated for optimal therapeutic effect with minimal toxicity .

Result of Action

Piperidine derivatives have been reported to exhibit a variety of pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

It’s known that the pharmacodynamics and toxicological effects of piperidine derivatives can be influenced by factors such as co-consumption of other substances .

特性

IUPAC Name |

2-methoxy-5-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSASQDMBLQNN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H]2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

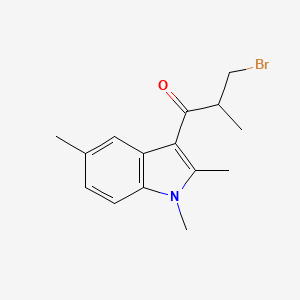

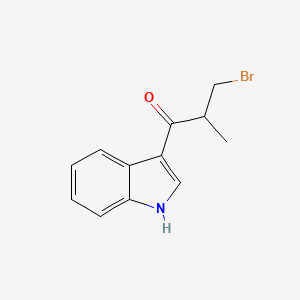

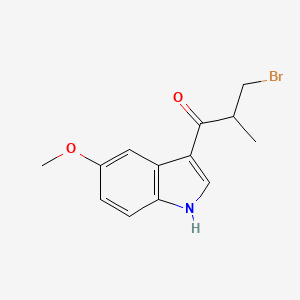

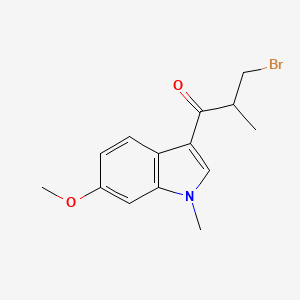

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)

![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)